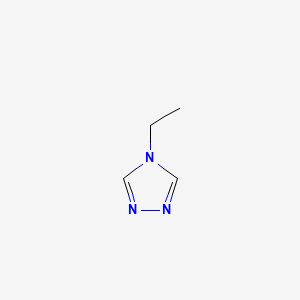

4-Ethyl-1,2,4-triazole

Description

Propriétés

IUPAC Name |

4-ethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-3-5-6-4-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAZNTDWFMFOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,4-triazole typically involves the reaction of ethyl hydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring . Another common method involves the cyclization of ethyl hydrazine with ethyl formate in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Oxidation Reactions

4-Ethyl-1,2,4-triazole undergoes oxidation to form triazole N-oxides . This reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under mild conditions. For example:

-

Reagents : Hydrogen peroxide (30% solution) or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Room temperature or slightly elevated temperatures (40–60°C) in polar solvents like ethanol or acetonitrile.

-

Products : Stable N-oxide derivatives with retained ethyl substituents12.

Mechanism :

-

Electrophilic attack by the oxidizing agent at the triazole ring’s nitrogen atoms.

-

Formation of an intermediate oxaziridine-like structure.

-

Rearrangement to yield the N-oxide2.

Reduction Reactions

Reduction of this compound produces amines via cleavage of the triazole ring or hydrogenation of specific bonds:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under inert atmospheres13.

-

Products : Ethylamine derivatives or partially saturated triazoline intermediates14.

Key Example :

Nucleophilic Substitution

The ethyl group at the 4-position can be replaced via nucleophilic substitution under specific conditions:

-

Reagents : Alkyl halides (e.g., methyl iodide) or aryl boronic acids (in cross-coupling reactions).

-

Conditions : Base-mediated (K₂CO₃) reflux in dimethylformamide (DMF) or toluene56.

Example Reaction :

Note : Substituent effects and steric hindrance from the ethyl group influence reaction rates5.

Coordination Chemistry

This compound acts as a ligand in transition metal complexes due to its lone-pair electrons on nitrogen atoms:

-

Metals : Rhodium, palladium, and silver6.

-

Applications : Catalysis (e.g., Suzuki-Miyaura coupling) and luminescent materials56.

Synthesis of Rhodium Complex :

-

Triazole reacts with Ag₂O to form a silver-carbene intermediate.

-

Transmetalation with [Rh(cod)Cl]₂ yields [(1,2,4-triazol-5-ylidene)Rh(cod)Cl] (cod = cyclooctadiene)6.

Photochemical Reactions

Under UV-light irradiation, this compound participates in cycloaddition reactions with diazoalkanes:

-

Reagents : Ethyl diazoacetate and azodicarboxylates.

-

Conditions : Acetonitrile solvent, visible-light excitation (450 nm LED)2.

-

Products : 1,2,4-Triazole-fused heterocycles via azomethine ylide intermediates2.

Mechanistic Insights and Selectivity

-

Steric Effects : The ethyl group at the 4-position directs electrophilic attacks to the less hindered N1 and N2 positions1.

-

Electronic Effects : Electron-withdrawing substituents on the triazole ring enhance reactivity in cross-coupling reactions5.

-

Catalytic Roles : Palladium complexes (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings of brominated triazole derivatives5.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

4-Ethyl-1,2,4-triazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a variety of pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of studies demonstrated that this compound derivatives exhibit antiproliferative activity against several cancer cell lines. For example, compounds with specific substitutions on the triazole ring showed IC50 values in the micromolar range against colon cancer cells (HT-29) and other types of cancer .

Pharmacological Profile

The pharmacological profile of 1,2,4-triazoles suggests a broad spectrum of activities including antifungal, antiviral, and anti-inflammatory effects. This makes them promising candidates for drug development targeting various diseases .

Agriculture Applications

Fungicides

In agricultural settings, triazole compounds are widely used as fungicides. The mode of action typically involves inhibiting ergosterol biosynthesis in fungal cells. Research has shown that this compound can enhance the efficacy of existing fungicides when used in combination.

Plant Growth Regulation

Triazoles have also been studied for their role as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormonal pathways. This application is particularly relevant in crops where enhanced growth and yield are desired under stress conditions .

Materials Science Applications

Corrosion Inhibitors

The compound's unique structure allows it to serve as an effective corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates.

Catalysts

In synthetic chemistry, this compound derivatives are explored as catalysts for various reactions due to their ability to stabilize reactive intermediates.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by El-Sherief et al. (2018) evaluated a series of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles for their antimicrobial activity. The research revealed that certain derivatives exhibited strong inhibitory effects against multiple bacterial strains with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Research by Qin et al. (2014) focused on triazole derivatives bearing dimethylaminoethyl groups. These compounds displayed selective cytotoxicity against HT-29 colon cancer cells with IC50 values significantly lower than traditional chemotherapeutics like sorafenib .

Mécanisme D'action

The mechanism of action of 4-Ethyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and disrupt biological pathways . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Comparaison Avec Des Composés Similaires

1-Methyl-1,2,4-Triazole

4-Amino-1,2,4-Triazole

3,5-Dimethyl-4-Amino-1,2,4-Triazole

- Substituent: Methyl groups at 3- and 5-positions, amino at 4-position.

- Properties : Forms octahedral or trigonal bipyramidal complexes with transition metals (e.g., [Cd₃(L₂)₆(SCN)₆]) .

- Applications : Metal-organic frameworks (MOFs) for catalytic or sensing purposes .

Pharmacological Activity Comparison

Coordination Chemistry and Reactivity

- This compound : The ethyl group limits steric hindrance, favoring N1,N2-bridging modes in complexes (e.g., with Ag(I) or Zn(II)) .

- 4-Amino-1,2,4-Triazole: Amino group enables hydrogen bonding, stabilizing 3D MOFs with rare-earth metals .

- Mercapto Derivatives : Thiol (-SH) substituents enhance chelation with soft metals (e.g., Sn(IV) in octahedral complexes) .

Thermal and Chemical Stability

Activité Biologique

4-Ethyl-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed examination of its biological activity based on recent studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various 1,2,4-triazole derivatives, compounds similar to 4-ethyl demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 32 µg/mL, indicating potent antibacterial activity comparable to established antibiotics like ciprofloxacin and levofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 | High |

| Escherichia coli | 0.5 | Moderate | |

| Pseudomonas aeruginosa | 1 | Moderate | |

| Bacillus subtilis | 0.125 | Very High |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives containing the triazole ring have been shown to induce cytotoxic effects in colorectal cancer cell lines (HT-29). Compounds were synthesized and evaluated for their ability to inhibit cell proliferation and induce apoptosis. Some derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects .

Case Study: Cytotoxicity in HT-29 Cells

- Study Design : A series of triazole derivatives were synthesized and tested against HT-29 cells.

- Findings : The most effective compound led to a significant reduction in cell viability and induced cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promising results in modulating inflammatory responses. Studies have demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests a potential role for these compounds in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Triazole Derivatives

| Compound | Cytokine Inhibition | % Inhibition |

|---|---|---|

| This compound | TNF-α | 70% |

| IL-6 | 65% | |

| IFN-γ | 50% |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors. For instance, they have been shown to inhibit metallo-beta-lactamases (MBLs), enhancing the efficacy of beta-lactam antibiotics against resistant strains .

- DNA Interaction : Molecular docking studies suggest that these compounds can interact with DNA-gyrase complexes, leading to bacterial growth inhibition through disruption of DNA replication .

- Cytokine Modulation : The ability to modulate cytokine release indicates a mechanism through which these compounds can exert anti-inflammatory effects.

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-1,2,4-triazole derivatives, and how can their structures be confirmed?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions. For example:

- Step 1: Reacting diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene using sodium hydride to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .

- Step 2: Cyclization with hydrazine hydrate to generate pyrazole intermediates, followed by thiolation and condensation with carboxylic acids in phosphorus oxychloride to form triazole-thiadiazole hybrids .

- Structural Confirmation: Use ¹H NMR, IR spectroscopy, and elemental analysis to verify purity and structural integrity. High-performance liquid chromatography (HPLC) ensures compound homogeneity .

Q. How do tautomeric forms of 1,2,4-triazole derivatives influence spectroscopic characterization?

Methodological Answer: 1,2,4-Triazoles exhibit tautomerism, which complicates spectral interpretation. For example:

- 3-Amino-1,2,4-triazole exists as three tautomers (9a, 9b, 9c), with 9a (3-amino-1H-1,2,4-triazole) being the most stable. Stability is determined via computational studies and physical data .

- Resolution Strategy: Compare experimental NMR/IR data with theoretical predictions (e.g., DFT calculations) to distinguish tautomers. For bromo/chloro derivatives, stability follows 8a ≈ 8c > 8b for bromo-triazoles .

Advanced Research Questions

Q. How can molecular docking predict the antifungal activity of this compound derivatives?

Methodological Answer:

- Target Selection: Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a key fungal cytochrome P450 enzyme .

- Docking Workflow:

- Prepare ligand structures (e.g., triazole-thiadiazole hybrids) using software like AutoDock.

- Validate docking parameters with co-crystallized ligands.

- Analyze binding affinities and interactions (e.g., hydrogen bonds with heme iron).

- Case Study: Docking studies revealed that 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles exhibit strong binding to 3LD6, justifying further in vitro antifungal assays .

Q. What strategies resolve contradictions in spectral data during triazole derivative characterization?

Methodological Answer:

Q. How do computational methods enhance the design of high-energy this compound-based materials?

Methodological Answer:

- Detonation Properties: Calculate key parameters (e.g., detonation velocity, pressure) using Kamlet-Jacobs equations and Gaussian 08. For example, 3-fluorodinitromethyl-1,2,4-triazole (FDNMT) exhibits superior stability (impact sensitivity >30 J) and detonation velocity (~9,200 m/s) .

- Synthetic Optimization: Replace labile groups (e.g., nitro) with fluorine to improve thermal stability while maintaining energy density .

Data Reliability and Validation

Q. How are UV/Vis spectrophotometric methods validated for quantifying 4-amino-1,2,4-triazole derivatives?

Methodological Answer:

Q. What chromatographic techniques ensure purity in triazole-based drug candidates?

Methodological Answer:

- HPLC Conditions: Use C18 columns with mobile phases like acetonitrile/water (70:30). Monitor at λ=252–263 nm for triazole derivatives .

- Case Study: "Hypertril" tablets were standardized using a validated HPLC method with <0.1% impurity thresholds for 4-amino-1,2,4-triazole .

Advanced Pharmacological Studies

Q. How are 1,2,4-triazole derivatives optimized for dual antimicrobial/antioxidant activity?

Methodological Answer:

Q. What role do metal complexes play in enhancing triazole-based pharmacological activity?

Methodological Answer:

- Coordination Chemistry: Schiff base ligands (e.g., 4-(p-dimethylaminobenzaldehydeamino)-4H-1,2,4-triazole) form stable complexes with Cu²⁺/Co²⁺, improving bioavailability .

- Case Study: Cu(II) complexes exhibit enhanced antifungal activity (MIC ~4 µg/mL) compared to free ligands, attributed to redox cycling and membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.